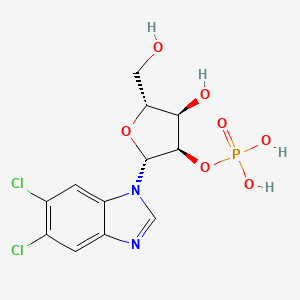

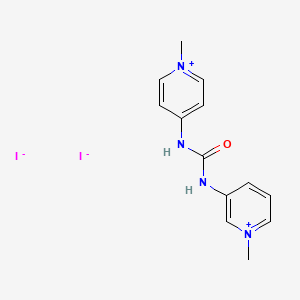

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride

描述

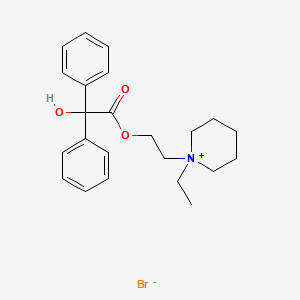

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride, also known as DDFU, is a novel compound that has gained significant attention in the field of cancer research. DDFU is a prodrug that is activated in cancerous cells, making it a promising candidate for cancer treatment.

详细的合成方法

Design of the Synthesis Pathway

The synthesis pathway for 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride involves the condensation of 1,3-didecanoylglycerol with 5-fluorouracil-1-carboxylic acid, followed by the protection of the amino group and subsequent amidation with 6-aminohexanoic acid. The final product is obtained after deprotection of the amino group.

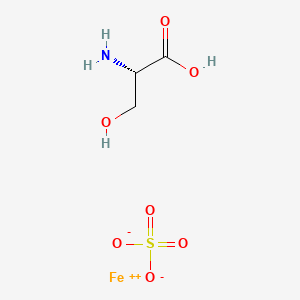

Starting Materials

1,3-didecanoylglycerol, 5-fluorouracil-1-carboxylic acid, 6-aminohexanoic acid, Dicyclohexylcarbodiimide (DCC), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), Methanol, Chloroform, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)

Reaction

1. 1,3-didecanoylglycerol is dissolved in DMF and reacted with 5-fluorouracil-1-carboxylic acid in the presence of DCC and DIPEA to form the corresponding ester., 2. The amino group of the ester is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc)., 3. The protected ester is then reacted with 6-aminohexanoic acid in the presence of DCC and DIPEA to form the amide bond., 4. The Boc protecting group is removed using HCl in methanol to obtain the intermediate product., 5. The intermediate product is purified by column chromatography using chloroform/methanol as the eluent., 6. The final product is obtained after deprotection of the amino group using HCl in methanol., 7. The product is purified by recrystallization from a suitable solvent such as chloroform/methanol., 8. The purity of the final product is confirmed by NMR and mass spectrometry, and the identity is confirmed by comparison with authentic samples.

作用机制

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is activated in cancer cells by the enzyme carboxylesterase, which cleaves the ester bond between the glycerol and decanoyl groups. The resulting product, 5-fluorouracil, is a potent inhibitor of thymidylate synthase, an enzyme required for DNA synthesis. This inhibition leads to cell cycle arrest and ultimately cell death.

生化和生理效应

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models. In addition, 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

实验室实验的优点和局限性

One of the main advantages of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has limited solubility in water, which can pose challenges in drug delivery. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride.

未来方向

There are several future directions for research on 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride. One area of interest is the development of more efficient drug delivery systems to improve its solubility and bioavailability. Another area of interest is the combination of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride with other anticancer agents to enhance its efficacy. Furthermore, studies are needed to determine the long-term effects of 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride on normal cells and its potential for resistance development.

科学研究应用

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit selective toxicity towards cancer cells while sparing normal cells. This property makes it an attractive candidate for chemotherapy.

属性

IUPAC Name |

[3-decanoyloxy-2-[6-[(5-fluoro-2,4-dioxopyrimidine-1-carbonyl)amino]hexanoyloxy]propyl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56FN3O9/c1-3-5-7-9-11-13-16-20-29(39)45-25-27(26-46-30(40)21-17-14-12-10-8-6-4-2)47-31(41)22-18-15-19-23-36-33(43)38-24-28(35)32(42)37-34(38)44/h24,27H,3-23,25-26H2,1-2H3,(H,36,43)(H,37,42,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUYCYKYMKZSSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCNC(=O)N1C=C(C(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56FN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231402 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

CAS RN |

81821-86-5 | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081821865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecanoyl-2-(6-(5-fluorouracil-1-yl)carbonylamino)glyceride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。